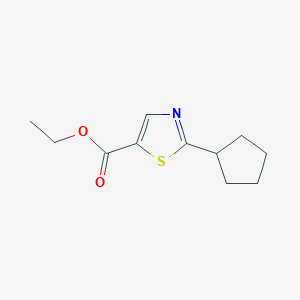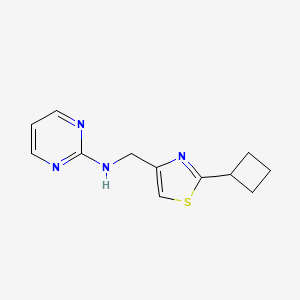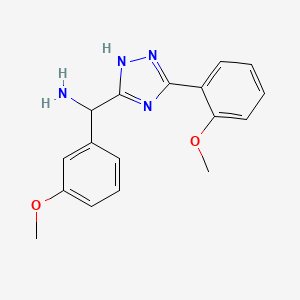
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a triazole ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the methoxyphenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)ethylamine: A simpler compound with similar methoxyphenyl substitution but lacking the triazole ring.
(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine: A compound with similar structural features but with a fluorine substitution.
(3-Methoxyphenyl)boronic acid: Another methoxyphenyl-substituted compound used in organic synthesis.
Uniqueness
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-12-7-5-6-11(10-12)15(18)17-19-16(20-21-17)13-8-3-4-9-14(13)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
RNMPSVHPNNBXSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
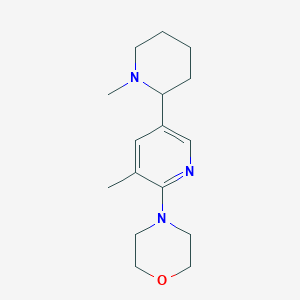

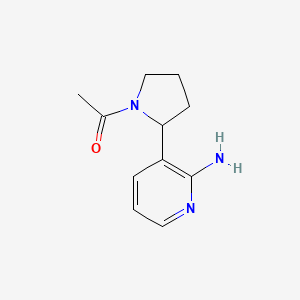

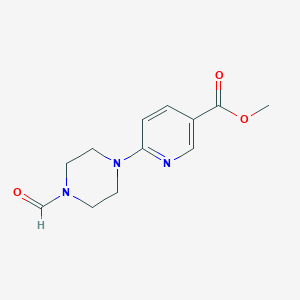
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

